molecular formula C12H9NO2 B13080334 (2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid

(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid

Cat. No.: B13080334
M. Wt: 199.20 g/mol
InChI Key: PZBDFTVHFVEVHK-DUXPYHPUSA-N
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Description

(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the use of palladium-catalyzed coupling reactions. For example, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinoline derivatives in excellent yields . Another method involves the use of a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is one such method. This reaction proceeds via cyclization under acidic conditions to produce isoquinolines . Additionally, modern methods such as microwave irradiation and green chemistry approaches are being explored to enhance the efficiency and sustainability of the synthesis processes .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO4 in an acidic medium, while reduction reactions may use LiAlH4 in an anhydrous solvent. Substitution reactions often require the presence of a catalyst, such as palladium or copper, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may also interact with DNA and RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Quinoline is a heterocyclic aromatic organic compound similar to isoquinoline but with the nitrogen atom in a different position.

    Indole: Indole is another heterocyclic compound with a structure similar to isoquinoline.

    Pyridine: Pyridine is a basic heterocyclic organic compound with a structure similar to isoquinoline.

Uniqueness

(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

(E)-3-isoquinolin-7-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO2/c14-12(15)4-2-9-1-3-10-5-6-13-8-11(10)7-9/h1-8H,(H,14,15)/b4-2+

InChI Key

PZBDFTVHFVEVHK-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN=C2)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C=CC(=O)O

Origin of Product

United States

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